2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that features a benzamide core substituted with a 2-methyl group and a 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the following steps:
Formation of 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide in a dimethyl sulfoxide (DMSO) medium.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The 1,2,4-oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)aniline: Shares the 1,2,4-oxadiazole ring but differs in the substitution pattern.
3-phenyl-1,2,4-oxadiazole: Lacks the benzamide moiety, affecting its chemical and biological properties.
N-phenylbenzamide: Lacks the 1,2,4-oxadiazole ring, resulting in different reactivity and applications.
Uniqueness
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the combination of the benzamide core with the 1,2,4-oxadiazole ring, providing a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science .
Properties
IUPAC Name |
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-5-6-13-19(15)21(26)23-18-12-7-11-17(14-18)22-24-20(25-27-22)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSLUANRCBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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